molecular formula C13H12FN5O2 B2536624 8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1370592-98-5

8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2536624
CAS RN: 1370592-98-5
M. Wt: 289.27
InChI Key: CLAYOAGEBZXJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C13H12FN5O2 and its molecular weight is 289.27. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The study of crystal structures involving purine derivatives like 8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione contributes significantly to understanding molecular interactions, especially hydrogen bonding. For instance, research on the crystal structure of 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil revealed a complex formed by two hydrogen bonds, providing insights into the Watson—Crick pairing configuration which exists between base pairs in DNA (Sobell, 1966).

Molecular Conformation Studies

Molecular conformation studies have revealed the typical geometry of purine fused-ring systems, contributing to the understanding of molecular stability and interaction potential. For example, the structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione was described, showing how the purine system's planarity and the side chain's conformation impact the molecule's properties (Karczmarzyk & Pawłowski, 1997).

Spectroscopic Properties and Fluorescence

Research on new 6-amino-8-styryl purines synthesized using direct C–H bond functionalization has shown strong fluorescence and high quantum yields, indicating their potential for incorporation into nucleic acids due to their fluorescence in aqueous media. This has implications for the development of fluorescent probes and tags in biological research (Vabre, Legraverend, & Piguel, 2014).

Therapeutic Potential in Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed as tricyclic xanthine derivatives, have shown promise as multitarget drugs for neurodegenerative diseases. Their evaluation revealed potential as dual-target-directed A1/A2A adenosine receptor antagonists, highlighting the therapeutic potential of purine derivatives in treating symptoms and possibly modifying the progression of neurodegenerative conditions (Brunschweiger et al., 2014).

Antimicrobial and Antiviral Agents

Research into purine derivatives has also extended into the development of new antimicrobial and antiviral agents. For instance, the study of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines highlighted their potential as purine derivatives with antimicrobial and antifungal activity, emphasizing the ongoing search for new therapeutic agents among purine derivatives (Romanenko et al., 2016).

properties

IUPAC Name

8-amino-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-4-2-3-5-8(7)14/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAYOAGEBZXJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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